Cefluprenam

Description

Properties

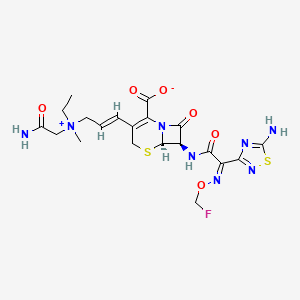

IUPAC Name |

(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12-/t13-,18-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKKNLNAJBNLPC-MAYKBZFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029568 | |

| Record name | Cefluprenam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116853-25-9 | |

| Record name | Cefluprenam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116853-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefluprenam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116853259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefluprenam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFLUPRENAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098633Q42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefluprenam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its intricate chemical structure, featuring unique side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core, contributes to its potent antibacterial efficacy. This technical guide provides a detailed overview of the chemical structure of this compound and a plausible pathway for its chemical synthesis, based on established cephalosporin chemistry. Due to the proprietary nature of pharmaceutical manufacturing processes, specific experimental protocols and quantitative data for the synthesis of this compound are not extensively available in the public domain. The synthetic route outlined herein is therefore a well-informed projection based on the synthesis of its constituent parts and analogous cephalosporins.

Chemical Structure of this compound

This compound is a semi-synthetic cephalosporin with the chemical formula C₂₀H₂₅FN₈O₆S₂ and a molecular weight of 556.59 g/mol .[2] The systematic IUPAC name for this compound is (6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1][2]

The core of the molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. The key structural features of this compound, which dictate its antibacterial activity and pharmacokinetic profile, are the two side chains attached at positions C-3 and C-7.

-

C-7 Side Chain: The acylamino side chain at the C-7 position is a {(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl}amino group.[1] This moiety is crucial for its broad-spectrum activity and stability against β-lactamases.

-

C-3 Side Chain: The C-3 position is functionalized with a (1E)-3-[(2-amino-2-oxoethyl)(ethyl)methylazaniumyl]prop-1-en-1-yl group.[1] This quaternary ammonium group enhances the molecule's activity against Gram-negative bacteria by facilitating its penetration through the outer membrane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅FN₈O₆S₂ |

| Molecular Weight | 556.59 g/mol |

| IUPAC Name | (6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| CAS Number | 116853-25-9 |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in water |

Plausible Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the C-3 and C-7 side chains and their sequential attachment to the 7-aminocephalosporanic acid (7-ACA) core. The following sections outline a probable synthetic route.

Synthesis of the C-7 Side Chain: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((fluoromethoxy)imino)acetic Acid

The synthesis of this crucial side chain has been reported to start from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile.[1] While a detailed, step-by-step protocol with yields is not publicly available, a general pathway can be inferred from the synthesis of structurally similar compounds.[3]

Modification of the 7-ACA Core and Attachment of the C-3 Side Chain

The synthesis of the this compound core likely begins with a modified 7-ACA derivative. The unique C-3 propenyl side chain is installed, followed by quaternization to introduce the charged azaniumyl group. This part of the synthesis is highly specific and likely covered by patents, making detailed public information scarce. A plausible approach would involve a Wittig-type reaction or a Heck coupling to form the propenyl group, followed by alkylation reactions.

Final Acylation to Yield this compound

The final step in the synthesis is the acylation of the 7-amino group of the modified cephalosporin core with the activated C-7 side chain. This is a common strategy in cephalosporin synthesis.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not available in the public domain. The following are generalized procedures for key transformations in cephalosporin synthesis, which would be adapted for the specific synthesis of this compound.

General Procedure for the Acylation of a 7-Amino-Cephalosporin Derivative

To a solution of the 7-amino-cephalosporin intermediate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), an activating agent (e.g., a carbodiimide such as DCC, or conversion to an acid chloride) is added to the C-7 side chain carboxylic acid. The activated side chain is then added to the solution of the cephalosporin core, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or slightly below until completion, monitored by techniques such as TLC or HPLC. The product is then isolated and purified by crystallization or chromatography.

Table 2: Representative Reagents and Solvents in Cephalosporin Synthesis

| Reaction Step | Reagents | Solvents | Typical Conditions |

| C-7 Side Chain Activation | Thionyl chloride, Oxalyl chloride, DCC, EDC | Dichloromethane, Tetrahydrofuran | 0 °C to room temperature |

| Acylation | Activated C-7 side chain, 7-aminocephalosporin core, Triethylamine | Dichloromethane, Acetonitrile | 0 °C to room temperature |

| Purification | - | Ethanol, Acetone, Water | Crystallization or Chromatography |

Conclusion

This compound possesses a complex and sophisticated chemical structure that underpins its potent, broad-spectrum antibacterial activity. Its synthesis is a challenging multi-step process requiring the precise construction of unique C-3 and C-7 side chains and their stereospecific attachment to the 7-ACA nucleus. While the overarching synthetic strategy is based on established principles of β-lactam chemistry, the specific details of the industrial manufacturing process remain proprietary. Further research and patent disclosures may eventually provide a more complete picture of the elegant chemical synthesis of this important fourth-generation cephalosporin.

References

Cefluprenam's Activity Against Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a variety of bacteria.[1] Like other cephalosporins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and subsequent bacterial cell lysis.[2][3] Fourth-generation cephalosporins are noted for their enhanced stability against many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, and their ability to penetrate the outer membrane of gram-negative bacteria.

While this compound is recognized for its broad-spectrum activity, comprehensive, publicly available datasets detailing its specific in-vitro activity (MIC values) against a wide array of gram-negative clinical isolates are limited in the provided search results. The following tables are therefore illustrative of the expected activity of a fourth-generation cephalosporin against key gram-negative pathogens and are not based on specific this compound data.

Illustrative Spectrum of Activity

The following tables provide representative Minimum Inhibitory Concentration (MIC) data that would be expected for a fourth-generation cephalosporin against common gram-negative bacteria. These values are for illustrative purposes only and should not be considered as definitive data for this compound.

Table 1: Illustrative MIC Values for a Fourth-Generation Cephalosporin against Enterobacteriaceae

| Bacterial Species | Strain | Illustrative MIC50 (µg/mL) | Illustrative MIC90 (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.12 | 0.5 |

| Klebsiella pneumoniae | Clinical Isolate | 0.25 | 2 |

| Enterobacter cloacae | Clinical Isolate | 0.5 | 8 |

| Serratia marcescens | Clinical Isolate | 1 | 16 |

| Proteus mirabilis | Clinical Isolate | 0.06 | 0.25 |

Table 2: Illustrative MIC Values for a Fourth-Generation Cephalosporin against Non-Fermenting Gram-Negative Bacilli

| Bacterial Species | Strain | Illustrative MIC50 (µg/mL) | Illustrative MIC90 (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 4 | 32 |

| Acinetobacter baumannii | Clinical Isolate | 8 | >64 |

Mechanism of Action: A Visual Representation

The bactericidal action of this compound, like other β-lactam antibiotics, is initiated by its binding to Penicillin-Binding Proteins (PBPs) located in the bacterial periplasmic space. This binding event acylates the PBP, rendering it unable to perform its essential function of cross-linking the peptidoglycan chains that form the bacterial cell wall. The inhibition of this process disrupts the integrity of the cell wall, leading to cell death.

References

The Pharmacokinetics and Pharmacodynamics of Cefluprenam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, intended to support research and development activities. While extensive quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information and outlines standard experimental protocols relevant to its study.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound in humans are not extensively reported in readily accessible literature. The following table summarizes the available data.

| Parameter | Value | Species | Method | Reference |

| Plasma Protein Binding | 14.5% ± 2.9% | Human (male volunteers) | Ultrafiltration and microbiological assay/HPLC-UV | [1] |

Further research is required to fully characterize the pharmacokinetic profile of this compound in humans.

Experimental Protocols for Pharmacokinetic Analysis

A validated HPLC-UV method is essential for accurately quantifying this compound concentrations in biological matrices like plasma. While a specific validated method for this compound is not detailed in the available literature, a general protocol for cephalosporin analysis can be adapted.

Principle: Reverse-phase HPLC separates the drug from plasma components based on polarity. The concentration is then quantified by comparing the peak area of the analyte to that of a known standard using a UV detector.

Materials and Reagents:

-

High-Performance Liquid Chromatograph with UV detector

-

C18 reverse-phase analytical column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

This compound analytical standard

-

Internal standard (a compound with similar chromatographic properties)

-

Human plasma (drug-free)

-

Protein precipitation agent (e.g., acetonitrile, trichloroacetic acid)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in drug-free plasma at known concentrations.

-

Sample Preparation:

-

To a known volume of plasma sample (or standard), add a known amount of the internal standard.

-

Precipitate plasma proteins by adding a protein precipitation agent.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer. The exact ratio and pH should be optimized for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Injection Volume: Typically 20 µL.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the ratio of the this compound peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

HPLC workflow for this compound analysis.

Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this primarily involves their activity against pathogenic microorganisms.

Mechanism of Action

This compound, as a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[3] By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and death.[1]

Mechanism of action of this compound.

In Vitro Susceptibility

| Organism | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | e.g., ATCC 29213 | Data not available | Data not available | Data not available |

| Streptococcus pneumoniae | e.g., ATCC 49619 | Data not available | Data not available | Data not available |

| Escherichia coli | e.g., ATCC 25922 | Data not available | Data not available | Data not available |

| Pseudomonas aeruginosa | e.g., ATCC 27853 | Data not available | Data not available | Data not available |

| Haemophilus influenzae | e.g., ATCC 49247 | Data not available | Data not available | Data not available |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation.

Materials and Reagents:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Antibiotic Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions:

-

Dispense a fixed volume of sterile broth into each well of the microtiter plate.

-

Add a specific volume of the this compound stock solution to the first well and mix.

-

Perform a two-fold serial dilution by transferring a fixed volume of the solution from one well to the next across the plate.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation: Add a fixed volume of the diluted bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic). A sterility control well (broth only) should also be included.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible turbidity (growth).

Broth microdilution workflow for MIC testing.

Conclusion

This compound is a fourth-generation cephalosporin with a mechanism of action typical of β-lactam antibiotics. While its plasma protein binding has been quantified, a comprehensive human pharmacokinetic profile and a detailed in vitro susceptibility profile against key clinical pathogens are not well-documented in publicly available sources. The experimental protocols provided in this guide offer a framework for the further characterization of this compound's pharmacokinetic and pharmacodynamic properties, which is essential for its potential development and clinical application. Further research is strongly encouraged to generate the specific data required for a complete understanding of this antimicrobial agent.

References

Cefluprenam's Interaction with Penicillin-Binding Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like all β-lactam antibiotics, the bactericidal action of this compound is achieved through the inhibition of penicillin-binding proteins (PBPs), essential enzymes in the final stages of bacterial cell wall biosynthesis.[1][4] This technical guide provides an in-depth analysis of the binding affinity of this compound to PBPs, details the experimental protocols for its determination, and illustrates the underlying molecular interactions.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. PBPs are a group of transpeptidases that catalyze the cross-linking of peptidoglycan chains, a crucial step for cell wall rigidity and stability.[4][5] this compound, possessing a β-lactam ring, acts as a suicide inhibitor by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBPs.[6] This irreversible inactivation of PBPs disrupts cell wall synthesis, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]

The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis.

Quantitative Analysis of PBP Binding Affinity

The binding affinity of β-lactam antibiotics to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. Lower IC50 values indicate a higher binding affinity.

As specific IC50 values for this compound are not available, the following tables summarize the PBP binding affinities of the fourth-generation cephalosporins, cefepime and cefpirome, for key bacterial pathogens. This data provides a valuable reference for understanding the likely PBP targets of this compound.

Table 1: PBP Binding Affinities (IC50, µg/mL) of Cefepime and Cefpirome in Escherichia coli K-12

| Penicillin-Binding Protein (PBP) | Cefepime | Cefpirome |

| PBP 1a | 1.0 | 2.0 |

| PBP 1b | 4.0 | 8.0 |

| PBP 2 | <0.06 | 1.3 |

| PBP 3 | 0.13 | 0.25 |

| PBP 4 | >128 | >128 |

| PBP 5/6 | >128 | >128 |

| Data sourced from a comparative study on extended-spectrum cephalosporins.[7] |

Table 2: PBP Binding Affinities (IC50, µg/mL) of Cefepime and Cefpirome in Pseudomonas aeruginosa SC8329

| Penicillin-Binding Protein (PBP) | Cefepime | Cefpirome |

| PBP 1a | 16 | 32 |

| PBP 1b | 4.0 | 8.0 |

| PBP 2 | >25 | >25 |

| PBP 3 | <0.0025 | <0.0025 |

| PBP 4 | >128 | >128 |

| PBP 5 | >128 | >128 |

| Data sourced from a comparative study on extended-spectrum cephalosporins.[7] |

These tables highlight the differential binding of fourth-generation cephalosporins to various PBPs. For instance, in E. coli, cefepime shows a particularly high affinity for PBP 2, while both cefepime and cefpirome exhibit very strong binding to PBP 3 in P. aeruginosa.[7] It is plausible that this compound shares a similar high affinity for these key PBP targets.

Experimental Protocol: Determination of PBP Binding Affinity

The following is a generalized, detailed protocol for determining the PBP binding affinity of a cephalosporin like this compound using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin™ FL.

I. Materials and Reagents

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (or other test cephalosporin) stock solution

-

Bocillin™ FL (fluorescent penicillin) stock solution

-

Bovine Serum Albumin (BSA)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

II. Experimental Workflow

The workflow for a competitive PBP binding assay is depicted in the following diagram.

III. Step-by-Step Methodology

-

Bacterial Culture: Grow the bacterial strain of interest in the appropriate liquid medium at 37°C with shaking until it reaches the mid-exponential growth phase (OD600 ≈ 0.5-0.8).

-

Cell Preparation: Harvest the bacterial cells by centrifugation. Wash the cell pellet twice with cold PBS (pH 7.4) to remove any residual medium.

-

Competitive Inhibition: Resuspend the washed cells in PBS containing various concentrations of this compound (typically a serial dilution). Include a control sample with no antibiotic. Incubate the samples for a defined period (e.g., 30 minutes) at 37°C to allow the antibiotic to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin™ FL to each sample and incubate for a further 10-15 minutes at 37°C. The fluorescent penicillin will bind to the PBPs that were not inhibited by this compound.

-

Membrane Preparation: Pellet the cells by centrifugation and wash with PBS to remove unbound fluorescent probe. Resuspend the cells in a lysis buffer and disrupt the cells (e.g., by sonication). Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of each membrane preparation using a standard method (e.g., Bradford or BCA assay) to ensure equal loading on the gel.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of this compound. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control.

Conclusion

This compound exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. While specific binding affinity data for this compound remains to be published, comparative analysis with other fourth-generation cephalosporins like cefepime and cefpirome provides valuable insights into its likely high affinity for essential PBPs in key Gram-negative pathogens. The detailed experimental protocol outlined in this guide offers a robust framework for the quantitative assessment of this compound's interaction with PBPs, which is crucial for a comprehensive understanding of its mechanism of action and for the development of future β-lactam antibiotics. Further research to determine the precise IC50 values of this compound for a wide range of bacterial PBPs is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C20H25FN8O6S2 | CID 6536774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Profile of Cefluprenam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefluprenam (formerly known as E-1077) is a fourth-generation parenteral cephalosporin characterized by a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including its potent activity against key respiratory pathogens and its affinity for penicillin-binding proteins (PBPs). Detailed experimental methodologies for assessing antibacterial activity are also presented, alongside visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

This compound is a parenteral cephalosporin antibiotic distinguished by its broad antibacterial spectrum. It demonstrates potent in vitro activity against a wide range of clinically relevant pathogens, including Gram-positive cocci and Gram-negative bacilli, such as Pseudomonas aeruginosa. This document synthesizes available in vitro data to provide a detailed technical resource on the antibacterial characteristics of this compound.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to the loss of cell wall integrity and ultimately results in bacterial cell lysis. Fourth-generation cephalosporins like this compound are noted for their stability against hydrolysis by many plasmid- and chromosomally-mediated β-lactamases.

Cefluprenam: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam, also known as E-1077, is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As with any pharmaceutical compound, a thorough understanding of its solubility and stability characteristics is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this compound and related cephalosporins. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates information from closely related compounds to provide a robust framework for researchers.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a drug molecule is essential for predicting its behavior in various formulations.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅FN₈O₆S₂ | PubChem[2] |

| Molecular Weight | 556.6 g/mol | PubChem[2] |

| XLogP3 | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 11 | PubChem[2] |

| Rotatable Bond Count | 9 | PubChem[2] |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The solubility of cephalosporins is known to be pH-dependent.

Aqueous Solubility

Solubility in Organic Solvents

Data on the solubility of this compound in common organic solvents is not extensively published. However, for formulation development, it is crucial to determine its solubility in solvents such as ethanol, propylene glycol, and polyethylene glycol.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound powder

-

Purified water

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol)

-

Calibrated pH meter

-

Shaking incubator/water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of vials for each solvent/buffer system.

-

Add an excess amount of this compound powder to each vial.

-

Add a known volume of the respective solvent or buffer to each vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with an appropriate mobile phase.

-

Analyze the concentration of this compound in the diluted solution using a validated stability-indicating HPLC method.

-

The experiment should be performed in triplicate for each solvent/buffer system.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, and light.

pH-Dependent Stability in Aqueous Solutions

Cephalosporins are susceptible to hydrolysis, particularly at alkaline pH. The β-lactam ring is prone to cleavage, leading to a loss of antibacterial activity. While a specific pH-rate profile for this compound is not available, studies on other fourth-generation cephalosporins like cefozopran indicate they are most stable in slightly acidic to neutral pH ranges.

Temperature Stability

Elevated temperatures can accelerate the degradation of cephalosporins. Stability studies are typically conducted at both accelerated (e.g., 40°C) and long-term (e.g., 25°C) storage conditions to predict the shelf-life of a drug product.

Photostability

Exposure to light can also induce degradation of photosensitive drug molecules. Photostability testing is a crucial part of the stability assessment to determine if the drug product requires light-protective packaging.

Solid-State Stability

The stability of a drug in its solid form is important for the storage of the API and the final solid dosage form. A study on a similar parenteral cephalosporin, E1040, indicated that the crystalline form and the addition of NaCl in a freeze-dried formulation can enhance solid-state stability.

Experimental Protocol for Stability Testing

A stability-indicating HPLC method is essential for accurately quantifying the remaining intact drug and detecting any degradation products.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound powder

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Temperature-controlled ovens

Procedure (Forced Degradation Studies):

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

-

Keep the solutions at room temperature and/or elevated temperatures (e.g., 60°C) for a specified period.

-

At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at different time intervals by HPLC.

-

-

Thermal Degradation (Solution and Solid State):

-

For solution stability, prepare an aqueous solution of this compound and store it in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

For solid-state stability, place this compound powder in a temperature-controlled oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

HPLC Method: A typical stability-indicating HPLC method for a cephalosporin would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. The detection wavelength is usually in the UV range (e.g., 254 nm or 270 nm). The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

The primary degradation pathway for many cephalosporins is the hydrolysis of the β-lactam ring. Other potential degradation pathways include isomerization, epimerization, and polymerization. The exact degradation products of this compound would need to be identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, the provided methodologies and insights from related cephalosporin compounds offer a strong starting point for researchers and drug development professionals. Rigorous experimental determination of these properties is essential for the successful formulation and commercialization of this compound-containing drug products.

References

Methodological & Application

Application Notes and Protocols for Cefluprenam Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefluprenam, a fourth-generation cephalosporin antibiotic. The included data and methodologies are intended to guide researchers in assessing the in vitro activity of this compound against a variety of bacterial strains.

Data Presentation: In Vitro Activity of this compound

This compound (formerly known as E1077) has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values for this compound against a panel of clinically relevant bacteria. This data is compiled from in vitro studies published in peer-reviewed journals.[1][2]

| Bacterial Species | Number of Isolates | This compound (E1077) MIC90 (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (Methicillin-Susceptible) | - | 0.78 |

| Staphylococcus aureus (Methicillin-Resistant) | - | 50 |

| Enterococcus faecalis | - | 6.25 |

| Streptococcus spp. | - | 0.05 - 0.78 |

| Gram-Negative Aerobes | ||

| Haemophilus influenzae | - | 0.05 - 0.78 |

| Neisseria gonorrhoeae | - | 0.05 - 0.78 |

| Enterobacteriaceae (most species) | - | ≤ 1.56 |

| Serratia marcescens | - | 12.5 |

| Proteus vulgaris | - | 12.5 |

| Pseudomonas aeruginosa | - | 6.25 |

Note: The specific number of isolates for each species was not consistently reported across all source documents.

Experimental Protocols

Standardized methods for MIC determination are crucial for the reproducibility and comparability of results. The following are detailed protocols for three common MIC testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to achieve the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the wells of the microtiter plate, typically ranging from 0.06 to 128 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cefluprenam

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of the third-generation cephalosporin, Cefluprenam, in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific methods for this compound are not widely published, this protocol is based on established and validated methods for structurally similar cephalosporins and serves as a robust starting point for method development and validation.[1][2][3]

Introduction

Cephalosporins are a critical class of β-lactam antibiotics used to treat a wide range of bacterial infections.[4] Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and specific technique widely employed for the analysis of cephalosporins in both pharmaceutical dosage forms and biological matrices.[2][5]

This application note details an isocratic RP-HPLC method suitable for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection. The described method is designed to be validated according to the International Conference on Harmonisation (ICH) guidelines for analytical procedure validation.[1][3]

Experimental Protocol

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.04 M Potassium Dihydrogen Orthophosphate : Acetonitrile (93:7 v/v), pH adjusted to 6.0 |

| Flow Rate | 1.3 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 240 nm[1] |

| Run Time | Approximately 10 minutes |

-

Reagents: HPLC grade acetonitrile, potassium dihydrogen orthophosphate, and ortho-phosphoric acid are required. Use ultrapure water for all preparations.

-

Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in ultrapure water to make a 0.04 M solution. Adjust the pH to 6.0 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in the specified ratio (93:7 v/v).[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5 - 400 µg/mL).[1]

-

Accurately weigh the contents of the pharmaceutical formulation (e.g., powder for injection) equivalent to 100 mg of this compound.

-

Transfer the weighed powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[6]

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Method Validation Parameters (Representative Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected for a cephalosporin HPLC assay.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Specification/Result |

| Linearity Range | 5 - 400 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Intraday | < 2.0%[6] |

| - Interday | < 2.0%[6] |

| Limit of Detection (LOD) | 0.018 - 0.08 µg/mL[4][6] |

| Limit of Quantification (LOQ) | 0.056 - 0.26 µg/mL[4][6] |

| Specificity | No interference from excipients or degradation products at the retention time of the analyte. |

| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[6] |

Data Presentation

Quantitative results for this compound should be calculated based on the peak area from the HPLC chromatogram against a calibration curve constructed from the working standard solutions.

Table 3: Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 15020 |

| 50 | 151500 |

| 100 | 302100 |

| 200 | 605300 |

| 300 | 908800 |

| 400 | 1212000 |

Visualized Workflows

The following diagrams illustrate the key processes in the HPLC analysis of this compound.

Caption: Workflow for Standard and Sample Preparation.

Caption: HPLC System and Data Acquisition Workflow.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound in pharmaceutical formulations. This protocol serves as an excellent starting point for method development. For regulatory submissions or routine quality control, the method must be fully validated to demonstrate its suitability for the intended purpose, ensuring compliance with ICH guidelines.

References

- 1. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for In Vivo Animal Studies of Cefluprenam and Other Third-Generation Cephalosporins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefluprenam is a third-generation cephalosporin antibiotic. Due to the limited availability of specific in vivo data for this compound, this document provides representative protocols and data based on structurally and functionally similar third-generation cephalosporins, such as Ceftriaxone and Cefotaxime. These notes are intended to serve as a guide for designing and conducting in vivo animal studies to evaluate the pharmacokinetics (PK) and efficacy of this compound.

Data Presentation

The following tables summarize pharmacokinetic and efficacy data for representative third-generation cephalosporins in common animal models. This information can be used as a starting point for dose selection in studies with this compound.

Table 1: Pharmacokinetic Parameters of Representative Third-Generation Cephalosporins in Rodents

| Compound | Animal Model | Dose (mg/kg) | Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |

| Ceftriaxone | Mouse | 20 | Intraperitoneal | ~2-fold greater than in healthy controls | Significantly lower in infected mice | - |

| Cefotaxime | Rat | 100 | Intravenous | 17 min | 13.1 mL/min/kg | 127 mL/kg |

| Cefotaxime | Rat | 20 | Intravenous | 14.8 min | - | - |

Table 2: In Vivo Efficacy of Representative Third-Generation Cephalosporins in Mouse Infection Models

| Compound | Mouse Model | Pathogen | Dose (mg/kg) | Route | Therapeutic Outcome |

| Ceftriaxone | Systemic Infection | Enterobacteriaceae | Not specified | Not specified | Equal or superior to cefotaxime and cefoperazone |

| Ceftriaxone | Gonorrhea | N. gonorrhoeae (susceptible) | 5 | Intraperitoneal | Effective clearance |

| Ceftriaxone | Gonorrhea | N. gonorrhoeae (resistant) | 120 (fractionated) | Intraperitoneal | Cleared infection in 90% of mice |

| Ceftriaxone | Pneumonia | K. pneumoniae, S. pneumoniae | Not specified | Not specified | More active than ampicillin or cefotaxime |

| Ceftriaxone | Chicken Intestinal Infection | E. coli | 100 | Intramuscular | Significant increase in resistant coliforms |

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Murine Systemic Infection Model

Objective: To determine the effective dose of this compound in a mouse model of systemic infection.

Materials:

-

This compound (sterile powder)

-

Vehicle (e.g., sterile saline or phosphate-buffered saline)

-

Pathogen of interest (e.g., a clinical isolate of Escherichia coli or Klebsiella pneumoniae)

-

6-8 week old female BALB/c mice

-

Syringes and needles for injection

-

Animal housing and monitoring equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

-

Infection:

-

Culture the pathogen to mid-log phase.

-

Induce a systemic infection by intraperitoneal (IP) injection of a predetermined lethal or sublethal dose of the bacterial suspension.

-

-

Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection.

-

Treatment:

-

Divide the infected mice into groups (e.g., vehicle control, and multiple this compound dose groups). A typical dose range to start with for a new cephalosporin could be 5, 20, 50, and 100 mg/kg.

-

Administer the treatment (e.g., via intraperitoneal or subcutaneous injection) at a specified time point post-infection (e.g., 1 or 2 hours).

-

-

Monitoring:

-

Monitor the mice for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).

-

Record survival data for each group.

-

-

Data Analysis:

-

Calculate the survival percentage for each group.

-

Determine the 50% effective dose (ED50) using appropriate statistical methods (e.g., probit analysis).

-

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound in rats.

Materials:

-

This compound (sterile powder)

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

-

Syringes and needles for injection

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Procedure:

-

Animal Preparation: Use rats with pre-implanted jugular vein cannulas to facilitate blood sampling.

-

Drug Administration: Administer a single intravenous (IV) bolus dose of this compound (e.g., 20 mg/kg) through the cannula.

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

-

Collect approximately 0.2 mL of blood at each time point into tubes containing an anticoagulant.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated analytical method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data.

-

Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Mandatory Visualization

Caption: Workflow for in vivo efficacy testing of this compound.

Caption: Mechanism of action for third-generation cephalosporins.

Application Notes and Protocols for Murine Infection Models in Cefluprenam Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam is a cephalosporin antibiotic with potential applications in treating a variety of bacterial infections. Efficacy testing in relevant animal models is a critical step in the preclinical development of this antibiotic. Murine infection models are widely used to assess the in vivo activity of antimicrobial agents, providing crucial data on pharmacokinetics, pharmacodynamics, and overall efficacy. These models allow for the evaluation of an antibiotic's ability to reduce bacterial burden and improve survival in a living system, mimicking aspects of human infections.

This document provides detailed application notes and protocols for two standard and widely accepted murine infection models for evaluating the efficacy of this compound: the Neutropenic Thigh Infection Model and the Systemic Infection Model . These protocols are intended to guide researchers in establishing robust and reproducible experiments to determine the in vivo potential of this compound.

Key Experimental Models

Two primary murine models are recommended for assessing the in vivo efficacy of this compound:

-

Neutropenic Thigh Infection Model: This localized infection model is considered the gold standard for evaluating the efficacy of anti-infective agents.[1] It is particularly useful for studying the pharmacodynamics of an antibiotic in the absence of a significant host immune response, allowing for a direct assessment of the drug's antibacterial activity.[2][3][4][5] The model involves inducing neutropenia in mice, followed by the intramuscular injection of a bacterial pathogen into the thigh. The primary endpoint is the reduction in bacterial load (colony-forming units, CFU) in the infected thigh tissue after treatment.[5]

-

Systemic Infection Model (Sepsis Model): This model mimics a bloodstream infection or sepsis, providing insights into the antibiotic's ability to clear bacteria from the circulation and prevent mortality.[6] Mice are infected intraperitoneally or intravenously with a lethal dose of a bacterial pathogen. The primary endpoint is the survival rate of the animals over a specified period, typically 7 days. The median effective dose (ED50) required to protect 50% of the mice can also be calculated.

Data Presentation

Quantitative data from these studies should be summarized for clarity and ease of comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC), pharmacokinetic, and in vivo efficacy data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Pathogens

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Data to be determined | Vancomycin: 1 |

| Staphylococcus aureus (MRSA) | BAA-1717 | Data to be determined | Vancomycin: 1 |

| Escherichia coli | 25922 | Data to be determined | Ciprofloxacin: 0.015 |

| Klebsiella pneumoniae | 13883 | Data to be determined | Imipenem: 0.25 |

| Pseudomonas aeruginosa | 27853 | Data to be determined | Meropenem: 0.5 |

Note: MIC values for comparator antibiotics are examples and should be determined concurrently with this compound.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Drug | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Half-life (t½) (h) |

| This compound | XX | IV | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | XX | SC | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | XX | PO | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: This table should be populated with experimentally derived pharmacokinetic data for this compound in the specific mouse strain used for the efficacy studies.

Table 3: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Bacterial Load (log10 CFU/thigh) at 24h (Mean ± SD) | Change from Initial Burden (log10 CFU/thigh) |

| Vehicle Control | - | q6h | Data to be determined | Data to be determined |

| This compound | 10 | q6h | Data to be determined | Data to be determined |

| This compound | 30 | q6h | Data to be determined | Data to be determined |

| This compound | 100 | q6h | Data to be determined | Data to be determined |

| Comparator Antibiotic | XX | q6h | Data to be determined | Data to be determined |

Note: The initial bacterial burden at the start of treatment should be determined and reported.

Table 4: Efficacy of this compound in the Murine Systemic Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Number of Mice | Survival Rate (%) at Day 7 | ED50 (mg/kg) |

| Vehicle Control | - | Single dose at 1h post-infection | 10 | Data to be determined | N/A |

| This compound | 1 | Single dose at 1h post-infection | 10 | Data to be determined | \multirow{4}{*}{\textit{Calculated}} |

| This compound | 5 | Single dose at 1h post-infection | 10 | Data to be determined | |

| This compound | 25 | Single dose at 1h post-infection | 10 | Data to be determined | |

| This compound | 100 | Single dose at 1h post-infection | 10 | Data to be determined | |

| Comparator Antibiotic | XX | Single dose at 1h post-infection | 10 | Data to be determined | Calculated |

Experimental Protocols

Protocol 1: Neutropenic Thigh Infection Model

This model is designed to assess the bactericidal or bacteriostatic activity of this compound in an immunocompromised host.

Materials:

-

Female ICR or BALB/c mice (6-8 weeks old)

-

Cyclophosphamide

-

Sterile 0.9% saline

-

Bacterial pathogen of interest (e.g., S. aureus, E. coli)

-

Tryptic Soy Broth (TSB) or appropriate growth medium

-

Tryptic Soy Agar (TSA) or appropriate solid medium

-

This compound and any comparator antibiotics

-

Sterile syringes and needles

-

Tissue homogenizer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induction of Neutropenia:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in TSB at 37°C.

-

Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size should be confirmed by plating serial dilutions on TSA plates.

-

-

Infection:

-

On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.

-

-

Treatment:

-

Initiate treatment with this compound or comparator antibiotic at a specified time post-infection (e.g., 2 hours).

-

Administer the compounds via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).

-

A vehicle control group receiving the drug diluent should be included.

-

The dosing regimen (e.g., frequency and duration) should be based on the pharmacokinetic profile of this compound in mice.

-

-

Endpoint Measurement:

-

At 24 hours post-initiation of treatment, euthanize the mice.

-

Aseptically dissect the infected thigh muscle.

-

Weigh the tissue and homogenize it in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate on TSA to determine the number of viable bacteria (CFU/gram of tissue).

-

Diagram: Neutropenic Thigh Infection Model Workflow

Workflow for the neutropenic thigh infection model.

Protocol 2: Systemic Infection Model

This model evaluates the ability of this compound to protect against a lethal systemic infection.

Materials:

-

ICR or C57BL/6 mice (4-6 weeks old)

-

Bacterial pathogen of interest (e.g., K. pneumoniae, S. aureus)

-

Brain Heart Infusion Broth (BHIB) or other suitable medium

-

Gastric mucin (optional, to enhance virulence)

-

Sterile 0.9% saline

-

This compound and any comparator antibiotics

-

Sterile syringes and needles

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in BHIB at 37°C.

-

Wash the bacterial cells with sterile saline.

-

Resuspend the bacteria in saline, with or without 5% gastric mucin, to the desired lethal dose (previously determined). The inoculum should be sufficient to cause 100% mortality in untreated control mice within a specified timeframe (e.g., 24-48 hours).

-

-

Infection:

-

Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.

-

-

Treatment:

-

Administer this compound or a comparator antibiotic at specified times post-infection (e.g., 1 and 4 hours).

-

The route of administration should be consistent with the intended clinical use.

-

Include a vehicle control group.

-

-

Endpoint Measurement:

-

Monitor the mice for survival daily for 7 days.

-

Record the number of surviving animals in each group.

-

Calculate the survival rate for each treatment group.

-

The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

-

Diagram: Systemic Infection Model Workflow

Workflow for the systemic infection (sepsis) model.

Conclusion

The neutropenic thigh and systemic infection models are indispensable tools for the preclinical evaluation of this compound. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate the design and execution of robust and reproducible in vivo efficacy studies. The data generated from these models will be critical in determining the therapeutic potential of this compound and guiding its further development. It is imperative that researchers establish the necessary pharmacokinetic and MIC data for this compound to inform appropriate dosing regimens and accurately interpret the efficacy results.

References

- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imquestbio.com [imquestbio.com]

- 3. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Cefluprenam in the Treatment of Respiratory Tract Infections in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the use of Cefluprenam in animal models of respiratory tract infections is publicly available. The following application notes and protocols are based on the known in vitro activity of this compound and established experimental models for other cephalosporins against relevant respiratory pathogens. These protocols should be adapted and optimized based on institutional guidelines and specific research objectives.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, leading to cell lysis and death. This document provides a framework for evaluating the efficacy of this compound in preclinical animal models of bacterial respiratory tract infections.

Data Presentation

Table 1: Comparative In Vitro Antipseudomonal Potency of Various Cephalosporins

| Cephalosporin | Relative Potency against Pseudomonas aeruginosa |

| Cefaclidine | > this compound |

| FK-518 | ≥ this compound |

| This compound | = Cefozopran |

| Cefozopran | = this compound |

| Ceftazidime | ≤ this compound |

| Cefepime | ≤ this compound |

| Cefpirome | ≤ this compound |

| Cefoselis | ≤ this compound |

Data synthesized from a comparative in vitro study. Specific Minimum Inhibitory Concentration (MIC) values were not provided in the source.

Mandatory Visualizations

Signaling Pathway

Caption: General mechanism of action for cephalosporin antibiotics like this compound.

Experimental Workflow

Caption: A generalized workflow for evaluating this compound's efficacy in animal models of respiratory infection.

Experimental Protocols

The following are generalized protocols for inducing respiratory tract infections in murine models. These can be adapted for testing the efficacy of this compound.

Protocol 1: Murine Model of Pseudomonas aeruginosa Pneumonia

Objective: To establish a lung infection model in mice to evaluate the therapeutic efficacy of this compound.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

-

Luria-Bertani (LB) broth and agar

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

Micropipettes and sterile tips

-

Surgical instruments for dissection

Procedure:

-

Pathogen Preparation:

-

Streak the P. aeruginosa strain on an LB agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

-

Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in pilot studies to achieve a consistent infection without overwhelming the host.

-

-

Infection Induction (Intranasal Inoculation):

-

Anesthetize mice lightly.

-

Hold the mouse in a supine position.

-

Instill a 20-50 µL bacterial suspension dropwise into the nares. Allow the mouse to inhale the inoculum.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 2-4 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).

-

The dosage and frequency should be based on available pharmacokinetic data or dose-ranging studies.

-

A control group should receive the vehicle. A comparator antibiotic group (e.g., ceftazidime) can also be included.

-

-

Monitoring and Endpoints:

-

Monitor animals at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress) and survival for a defined period (e.g., 7 days).

-

At selected time points (e.g., 24, 48 hours post-infection), a subset of animals can be euthanized.

-

Aseptically harvest the lungs and homogenize in sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on LB agar to determine the bacterial load (CFU/g of tissue).

-

Lungs can also be collected for histopathological analysis to assess inflammation and tissue damage.

-

Protocol 2: Rat Model of Klebsiella pneumoniae Pneumonia

Objective: To establish a more severe pneumonia model in rats for evaluating this compound.

Materials:

-

Young adult Sprague-Dawley or Wistar rats

-

Klebsiella pneumoniae strain (e.g., a clinical isolate)

-

Tryptic Soy Broth (TSB) and Agar

-

Sterile saline

-

Anesthetic

-

This compound and vehicle

-

Intratracheal instillation device (e.g., small animal laryngoscope and catheter)

Procedure:

-

Pathogen Preparation:

-

Prepare the K. pneumoniae inoculum as described for P. aeruginosa, adjusting media as necessary. A typical infectious dose might be around 5 x 10^6 CFU in 50-100 µL.[1]

-

-

Infection Induction (Intratracheal Instillation):

-

Anesthetize the rat.

-

Visualize the trachea using a small animal laryngoscope.

-

Carefully insert a sterile, flexible catheter into the trachea.

-

Instill the bacterial suspension directly into the lungs. This method provides more consistent delivery to the lower respiratory tract compared to intranasal inoculation.

-

-

Treatment and Monitoring:

-

Administer this compound, vehicle, or comparator antibiotic at a defined time post-infection.

-

Monitor the animals for signs of severe pneumonia and survival.

-

Endpoints can include bacterial clearance from the lungs and other organs (e.g., spleen, blood) to assess systemic spread, as well as histopathology of lung tissue.

-

Concluding Remarks

The provided protocols offer a foundational approach for the preclinical evaluation of this compound against bacterial respiratory pathogens in animal models. Due to the absence of specific published data for this compound in this context, it is imperative to conduct preliminary dose-ranging and pharmacokinetic studies to establish an appropriate dosing regimen for the selected animal model. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Cefluprenam Broth Microdilution Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefluprenam is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, this compound functions by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.[1][2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Disclaimer: As of the current date, specific interpretive criteria (breakpoints for Susceptible, Intermediate, and Resistant) and dedicated quality control (QC) ranges for this compound have not been established by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data and protocols provided herein are based on general principles for cephalosporin testing and early research data on this compound (also known as E1077). Laboratories performing this compound susceptibility testing should conduct their own validation studies to establish appropriate quality control ranges.

Data Presentation: In Vitro Activity of this compound (E1077)

The following tables summarize the in vitro activity of this compound (E1077) against a variety of bacterial isolates as reported in early studies. The data is presented as the MIC90, which is the MIC required to inhibit the growth of 90% of the tested strains.

Table 1: In Vitro Activity of this compound (E1077) against Gram-Positive Bacteria [2][4]

| Organism | Number of Strains | This compound (E1077) MIC90 (µg/mL) |

| Methicillin-Susceptible Staphylococcus aureus | Not Specified | 0.78 |